molecular formula C11H14N2O B13060703 1-(ethoxymethyl)-1H-indol-6-amine

1-(ethoxymethyl)-1H-indol-6-amine

Cat. No.: B13060703
M. Wt: 190.24 g/mol
InChI Key: WBVUOBFQLCKGAS-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-1H-indol-6-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound this compound is characterized by an ethoxymethyl group attached to the nitrogen atom of the indole ring and an amine group at the 6th position of the ring.

Preparation Methods

The synthesis of 1-(ethoxymethyl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the alkylation of 1H-indole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting 1-(ethoxymethyl)-1H-indole is then subjected to nitration followed by reduction to yield this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1-(Ethoxymethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The amine group at the 6th position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethoxymethyl)-1H-indol-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for various functionalized indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(Ethoxymethyl)-1H-indol-6-amine can be compared with other similar compounds, such as:

    1-(Methoxymethyl)-1H-indol-6-amine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    1-(Ethoxymethyl)-1H-indol-5-amine: Similar structure but with the amine group at the 5th position instead of the 6th position.

    1-(Ethoxymethyl)-1H-indol-7-amine: Similar structure but with the amine group at the 7th position instead of the 6th position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(ethoxymethyl)indol-6-amine

InChI

InChI=1S/C11H14N2O/c1-2-14-8-13-6-5-9-3-4-10(12)7-11(9)13/h3-7H,2,8,12H2,1H3

InChI Key

WBVUOBFQLCKGAS-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

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